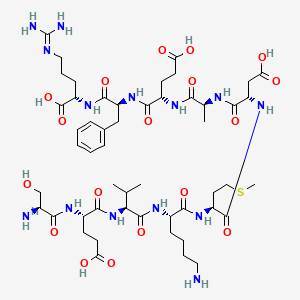
Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate)
概要
説明
Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) is a coordination compound with the chemical formula C30H24CoF18N6P3. It is known for its distinctive structure, where a cobalt ion is coordinated by three 2,2’-bipyridine ligands, and the complex is stabilized by three hexafluorophosphate anions. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) typically involves the reaction of cobalt(II) salts with 2,2’-bipyridine in the presence of an oxidizing agent. One common method includes dissolving cobalt(II) chloride in methanol, followed by the addition of 2,2’-bipyridine. The mixture is then oxidized using an oxidizing agent such as hydrogen peroxide or air. The resulting cobalt(III) complex is precipitated by adding hexafluorophosphoric acid, yielding Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) as a solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, switching between different oxidation states.
Substitution Reactions: Ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, air, or other oxidizing agents can be used to oxidize cobalt(II) to cobalt(III).
Reducing Agents: Sodium ascorbate or potassium ferricyanide can be used to reduce cobalt(III) back to cobalt(II).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of cobalt(II) with hydrogen peroxide in the presence of 2,2’-bipyridine yields the cobalt(III) complex .
科学的研究の応用
Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) has a wide range of applications in scientific research:
Chemistry: Used as a redox mediator in various electrochemical studies and as a catalyst in organic synthesis.
Biology: Employed in studies involving electron transfer processes in biological systems.
Medicine: Investigated for potential therapeutic applications due to its redox properties.
作用機序
The mechanism of action of Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) primarily involves its ability to undergo redox reactions. The cobalt center can accept and donate electrons, making it an effective redox mediator. This property is particularly useful in applications such as DSSCs, where the compound facilitates electron transfer between the dye and the electrode, enhancing the overall efficiency of the solar cell .
類似化合物との比較
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) Chloride: Another coordination compound with similar ligand structure but different metal center.
Tris(2,2’-bipyridine)iron(II) Chloride: Similar ligand structure with iron as the central metal.
Uniqueness
Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) is unique due to its specific redox properties and stability, which make it particularly suitable for applications in DSSCs and other electrochemical systems. Its ability to undergo reversible redox reactions without significant degradation sets it apart from other similar compounds .
特性
IUPAC Name |
cobalt(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.Co.3F6P/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;3*1-7(2,3,4,5)6/h3*1-8H;;;;/q;;;+3;3*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCURPBAGSBJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24CoF18N6P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
962.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28277-53-4 | |
| Record name | Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















